molecular formula C13H21F2NO2 B2925525 tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate CAS No. 1779125-53-9

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate

Cat. No.: B2925525
CAS No.: 1779125-53-9
M. Wt: 261.313
InChI Key: UEGLKZAZVFMFSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-{6,6-difluorospiro[25]octan-1-yl}carbamate is a synthetic organic compound with the molecular formula C13H21F2NO2 It is characterized by the presence of a spirocyclic structure, which includes a difluorinated octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate typically involves the reaction of tert-butyl carbamate with a difluorinated spirocyclic intermediate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated spirocyclic ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorinated spirocyclic structure may enable the compound to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{6,6-difluorospiro[2.5]octan-1-yl}carbamate can be compared with other spirocyclic carbamates and difluorinated compounds.
  • Similar compounds include this compound analogs with different substituents on the spirocyclic ring.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of difluorinated groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl N-(6,6-difluorospiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-9-8-12(9)4-6-13(14,15)7-5-12/h9H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGLKZAZVFMFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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